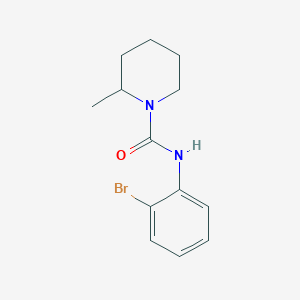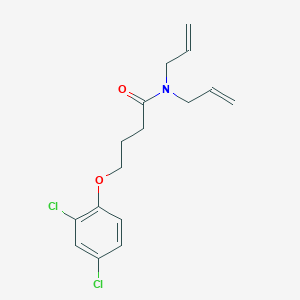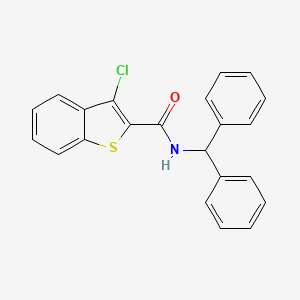
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Descripción general
Descripción
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the inhibition of several key enzymes and pathways involved in cancer cell growth and survival. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the expression of adhesion molecules in endothelial cells. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cell lines and can induce apoptosis in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide. One of the most promising directions is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different signaling pathways.
Conclusion
In conclusion, 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has shown great potential in scientific research. Its potent anti-cancer properties, as well as its other biochemical and physiological effects, make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of scientific research.
Aplicaciones Científicas De Investigación
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13-4-5-14(17(20)18-12-15-3-2-8-24-15)11-16(13)25(21,22)19-6-9-23-10-7-19/h4-5,11,15H,2-3,6-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJCNCBJGVGAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid](/img/structure/B4775169.png)

![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)
![methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4775197.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4775202.png)
![methyl 4-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4775208.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4775219.png)
![2-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4775225.png)


![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)acetamide](/img/structure/B4775244.png)
![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4775257.png)
![N-(3-acetylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4775261.png)